2-Hydroxy-N,N-dimethyl-2-phenylacetamide
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Overview
Description
2-Hydroxy-N,N-dimethyl-2-phenylacetamide is a chemical compound with the CAS Number: 2019-71-8 . It has a molecular weight of 179.22 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2 . The InChI Key is RAPXOLIRIJRICD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.22 . It is very soluble, with a solubility of 6.49 mg/ml . The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity .Scientific Research Applications
Antimicrobial Properties
- 2-Hydroxy-N,N-dimethyl-2-phenylacetamide analogues have demonstrated significant antimicrobial activity. Studies reveal that certain synthesized compounds of this class showed superior in vitro activity against various fungal and bacterial strains, compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012).
Pharmacological Evaluation
- The compound has been evaluated for its pharmacological effects, such as inhibitory activity on detrusor contraction, highlighting its potential in the treatment of overactive detrusor and other urinary tract disorders (Take et al., 1992).
Radiochemical Synthesis
- The compound has been used in the radiosynthesis of herbicides and safeners, indicating its relevance in agricultural chemistry and radiochemical studies (Latli & Casida, 1995).
Polymorphism in Crystal Structure
- Research has shown that this compound can crystallize in different polymorphic forms, with the crystal and molecular structures varying in hydrogen bonding patterns. This polymorphism is significant in understanding the physical and chemical properties of such compounds (Hauser et al., 2008).
Antagonistic Activity on Muscarinic Receptors
- Studies have shown that derivatives of this compound exhibit muscarinic M(3) receptor antagonistic activity, which can be beneficial in treating respiratory disorders, irritable bowel syndrome, and urinary tract disorders (Mitsuya et al., 2000).
Anti-inflammatory and Anti-arthritic Properties
- The compound has shown promising anti-arthritic and anti-inflammatory activities in studies conducted on adjuvant-induced arthritis in rats, making it a potential therapeutic agent for these conditions (Jawed et al., 2010).
Spectroscopic Studies
- It has been used in fluorescence excitation, resonant two-photon ionisation, and IR-UV ion-depletion spectroscopy to study the structures of its clusters and hydrates in different states, which is crucial in understanding its photophysical properties (Robertson et al., 2001).
Anticonvulsant Activity
- Derivatives of this compound have been synthesized and tested for anticonvulsant activity, showing promising results against maximal electroshock tests (Soyer et al., 2004).
Sodium-Channel Blocking Properties
- Phenylacetamides, related to this compound, have been studied as sodium-channel blockers, indicating potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Roufos et al., 1994).
Catalysis in Chemical Synthesis
- The compound has been used in the Ir(iii)-catalyzed C-H functionalization process, demonstrating its utility in creating highly functionalized biaryl scaffolds, an important aspect in organic synthesis (Li et al., 2020).
Enzymatic Metabolism
- Research has explored its role in enzymatic reactions, such as in the hydrolysis of flutamide by human arylacetamide deacetylase, relevant in understanding drug metabolism and potential side effects (Watanabe et al., 2009).
Anticancer Activities
- Some derivatives of this compound have shown reasonable anticancer activity against various cancer types, particularly melanoma, in cell line studies (Duran & Demirayak, 2012).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
- Absorption : The compound has a high gastrointestinal (GI) absorption .
- Distribution : It is permeable to the blood-brain barrier (BBB), suggesting it can distribute into the central nervous system .
- Metabolism : It is not a substrate for P-glycoprotein, a major drug efflux transporter, suggesting it may not be rapidly pumped out of cells . It is also not an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXOLIRIJRICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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